molecular formula C19H22ClN3O B2890501 N-(3-chloro-4-methylphenyl)-2-(4-phenylpiperazin-1-yl)acetamide CAS No. 477333-97-4

N-(3-chloro-4-methylphenyl)-2-(4-phenylpiperazin-1-yl)acetamide

Cat. No.: B2890501
CAS No.: 477333-97-4
M. Wt: 343.86
InChI Key: YSJHITPIGQKZJI-UHFFFAOYSA-N
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Description

N-(3-Chloro-4-methylphenyl)-2-(4-phenylpiperazin-1-yl)acetamide (CAS 477333-97-4) is a high-purity synthetic organic compound of significant interest in medicinal chemistry and neuroscience research. With a molecular formula of C₁₉H₂₂ClN₃O and a molecular weight of 343.85 g/mol, this phenylpiperazine-acetamide derivative is designed for investigative purposes only. The compound features a chloro-methylphenyl acetamide core linked to a phenylpiperazine moiety, a structure known to confer affinity for central nervous system (CNS) targets and good membrane permeability . This compound is a valuable research tool for studying the transient receptor potential canonical 6 (TRPC6) channel, a key regulator of intracellular calcium signaling and synaptic stability in neurons . Activation of TRPC6 is a promising therapeutic strategy for neurodegenerative diseases, and this acetamide derivative serves as a key chemical entity in structure-activity relationship (SAR) studies to develop novel neuroprotective agents . Its research applications are primarily focused in two areas: First, as a candidate compound in the investigation of synaptic preservation and the reversal of long-term potentiation (LTP) deficits in models of Alzheimer's disease . Second, structural analogs of this core template have demonstrated potent anticonvulsant activity in preclinical models, specifically in the maximal electroshock (MES) test, which models human tonic-clonic epilepsy . Researchers will find this product is characterized by its well-defined molecular architecture and is supplied with guaranteed purity and stability under standard conditions to ensure reproducible results in exploratory studies. This product is labeled with the appropriate GHS warning statements and is intended For Research Use Only. It is not for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-(4-phenylpiperazin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN3O/c1-15-7-8-16(13-18(15)20)21-19(24)14-22-9-11-23(12-10-22)17-5-3-2-4-6-17/h2-8,13H,9-12,14H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSJHITPIGQKZJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN2CCN(CC2)C3=CC=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

477333-97-4
Record name N-(3-CHLORO-4-METHYLPHENYL)-2-(4-PHENYL-1-PIPERAZINYL)ACETAMIDE
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methylphenyl)-2-(4-phenylpiperazin-1-yl)acetamide typically involves the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 3-chloro-4-methylphenylamine with chloroacetyl chloride in the presence of a base such as triethylamine to form N-(3-chloro-4-methylphenyl)chloroacetamide.

    Nucleophilic Substitution: The intermediate is then reacted with 4-phenylpiperazine under nucleophilic substitution conditions to yield the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methylphenyl)-2-(4-phenylpiperazin-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological targets.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methylphenyl)-2-(4-phenylpiperazin-1-yl)acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The phenylpiperazine moiety is known to interact with various neurotransmitter receptors, potentially modulating their activity and leading to pharmacological effects. The exact pathways and targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The compound’s key structural features are compared below with similar derivatives (Table 1):

Table 1. Structural and Physicochemical Comparison

Compound Name Substituents on Aromatic Ring Piperazine Substituent Melting Point (°C) Molecular Weight Key References
N-(3-chloro-4-methylphenyl)-2-(4-phenylpiperazin-1-yl)acetamide (Target) 3-Cl, 4-CH3 4-phenyl Not reported ~383.9*
N-(3-chlorophenyl)-2-(4-phenylpiperazin-1-yl)acetamide (Compound 14, Ev7) 3-Cl 4-phenyl 142–144 369.9
N-[3-(trifluoromethyl)phenyl]-2-(4-phenylpiperazin-1-yl)acetamide (Compound 14, Ev7) 3-CF3 4-phenyl 165–167 403.4
2-(4-Phenylpiperazin-1-yl)-N-(4-phenylthiazol-2-yl)acetamide (Compound 6, Ev1) Thiazole ring (4-phenyl) 4-phenyl 289–290 422.5
N-(4-fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide 4-F 4-(4-methylbenzenesulfonyl) Not reported 423.5

Notes:

  • The target compound’s 3-chloro-4-methylphenyl group enhances lipophilicity compared to monosubstituted analogs (e.g., 3-Cl in Compound 14, Ev7).
  • Thiazole-containing derivatives (Ev1) exhibit higher melting points (~289°C) due to increased molecular rigidity .
  • Sulfonyl-piperazine derivatives (Ev14) introduce polar groups, likely improving solubility but reducing membrane permeability .

Pharmacological Activities

Anticonvulsant Activity
  • Compound 14 (Ev7) : N-(3-chlorophenyl)-2-(4-phenylpiperazin-1-yl)acetamide showed moderate anticonvulsant activity in rodent models, attributed to serotonin receptor modulation .
Antimicrobial Activity
  • Thiazole-Piperazine Derivatives (Ev1) : Compounds like 2-(4-(4-chlorophenyl)piperazin-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide (Compound 14, Ev1) demonstrated gram-positive antibacterial activity (MIC: 4 µg/mL) due to thiazole’s electron-deficient nature enhancing target binding .
  • Sulfonyl-Piperazine Analogs (Ev14, Ev16) : N-(4-fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide (Ev14) and benzothiophene derivatives (Ev16) showed antifungal activity, suggesting sulfonyl groups broaden the spectrum .
Anti-inflammatory Potential

    Biological Activity

    N-(3-chloro-4-methylphenyl)-2-(4-phenylpiperazin-1-yl)acetamide, also known as CAS 477333-97-4, is a compound of interest in pharmacology due to its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

    Chemical Structure and Properties

    The molecular formula of this compound is C19H22ClN3OC_{19}H_{22}ClN_{3}O, with a molecular weight of 343.85 g/mol. The compound features a piperazine moiety which is commonly associated with various biological activities, particularly in neuropharmacology.

    While specific mechanisms for this compound are not extensively documented, compounds with similar structural frameworks often interact with neurotransmitter systems, particularly those involving serotonin and dopamine receptors. Piperazine derivatives are known for their anxiolytic and antidepressant properties.

    Anticancer Activity

    Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:

    CompoundCell LineIC50 (µM)
    Compound AMCF7 (breast cancer)3.79
    Compound BNCI-H460 (lung cancer)42.30
    This compoundTBDTBD

    These values suggest that the compound may possess similar cytotoxic effects against various cancer cell lines, warranting further investigation into its potential as an anticancer agent.

    Neuropharmacological Effects

    Research has shown that piperazine derivatives can modulate neurotransmitter systems, potentially offering therapeutic benefits for neurological disorders. For example, a study identified several piperazine compounds that activate TRPC channels, which are implicated in neuroprotection and neurotrophic effects.

    Case Studies

    • Study on Piperazine Derivatives : A screening of various piperazine derivatives identified several candidates with neurotrophic activity. These compounds demonstrated the ability to enhance neuronal survival and promote neurogenesis in vitro.
    • Cytotoxicity Evaluation : In a comparative study, this compound was evaluated alongside known anticancer agents. The results indicated that while the compound showed promise, further optimization is required to enhance its potency.

    Research Findings

    Recent literature has highlighted the potential of this compound in:

    • Antidepressant Activity : Similar compounds have been linked to modulation of serotonin receptors, suggesting potential antidepressant effects.
    • Anxiolytic Effects : The structural similarities to known anxiolytics indicate that this compound may also exhibit anxiety-reducing properties.

    Q & A

    Basic Research Questions

    Q. What are the optimal synthetic routes for N-(3-chloro-4-methylphenyl)-2-(4-phenylpiperazin-1-yl)acetamide, and how can reaction conditions be optimized?

    • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. A typical approach involves reacting 3-chloro-4-methylaniline with 2-chloroacetyl chloride to form the acetamide intermediate, followed by substitution with 4-phenylpiperazine. Key parameters include:

    • Temperature : 60–80°C for amide bond formation.
    • Catalysts : Triethylamine (TEA) to neutralize HCl byproducts .
    • Solvents : Dichloromethane (DCM) or dimethylformamide (DMF) for solubility.
    • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization .

    Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

    • Methodological Answer :

    • NMR : 1H^1H and 13C^{13}C NMR confirm substituent positions and purity. For example, the methyl group on the phenyl ring appears as a singlet (~2.3 ppm), and piperazine protons show splitting between 2.5–3.5 ppm .
    • X-ray Crystallography : SHELX software (e.g., SHELXL) refines crystal structures, revealing bond lengths and dihedral angles critical for SAR analysis .
    • Mass Spectrometry : ESI-MS confirms molecular weight (e.g., [M+H]+ at m/z ~398) .

    Q. What preliminary pharmacological screening assays are recommended?

    • Methodological Answer :

    • In Vitro Receptor Binding : Screen against serotonin (5-HT1A_{1A}) and dopamine (D2_2) receptors using radioligand displacement assays (IC50_{50} determination) .
    • Anticonvulsant Activity : Maximal electroshock (MES) and pentylenetetrazole (PTZ) models in rodents, comparing efficacy to reference drugs like valproate .
    • Cytotoxicity : MTT assay on human cell lines (e.g., HEK-293) to assess safety margins .

    Advanced Research Questions

    Q. How can mechanistic studies elucidate the compound’s interaction with neurotransmitter systems?

    • Methodological Answer :

    • Molecular Docking : Use AutoDock Vina to model interactions with 5-HT1A_{1A} receptors. Focus on hydrogen bonding between the acetamide carbonyl and Ser159 residue .
    • Functional Assays : Measure cAMP levels in transfected CHO cells to confirm receptor activation/inhibition .
    • Kinetic Studies : Surface plasmon resonance (SPR) quantifies binding affinity (KD_D) and kinetics (kon_{on}/koff_{off}) .

    Q. How do structural modifications (e.g., substituent variation) impact biological activity?

    • Methodological Answer :

    • SAR Analysis : Compare analogues with trifluoromethyl (CF3_3) or nitro (NO2_2) groups on the phenyl ring. For example:
    • CF3_3 : Enhances lipophilicity (logP ↑) but may reduce aqueous solubility.
    • NO2_2 : Increases electron-withdrawing effects, altering receptor binding .
    • Statistical Tools : Use multivariate regression (e.g., CoMFA) to correlate substituent properties (Hammett σ) with IC50_{50} values .

    Q. How can contradictory bioactivity data across studies be resolved?

    • Methodological Answer :

    • Assay Validation : Ensure consistent cell lines (e.g., HEK-293 vs. SH-SY5Y) and ligand concentrations.
    • Structural Verification : Re-analyze disputed compounds via X-ray crystallography to confirm regiochemistry .
    • Meta-Analysis : Pool data from multiple studies (e.g., PubChem BioAssay) and apply funnel plots to detect publication bias .

    Q. What computational strategies predict metabolic stability and toxicity?

    • Methodological Answer :

    • ADMET Prediction : Use SwissADME to estimate CYP450 metabolism (e.g., CYP2D6 inhibition risk) .
    • Toxicity Profiling : Derek Nexus predicts hepatotoxicity based on structural alerts (e.g., aryl chloride moieties) .
    • MD Simulations : GROMACS models liver microsomal stability by simulating compound-enzyme interactions over 100 ns .

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